methyl 3-bromo-1H-indole-2-carboxylate
Overview
Description
Methyl 3-bromo-1H-indole-2-carboxylate is a chemical compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound is particularly notable for its applications in organic synthesis and medicinal chemistry due to its unique structural features.
Mechanism of Action
Target of Action
Methyl 3-bromo-1H-indole-2-carboxylate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them important in the development of new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways due to their diverse biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities , suggesting that they can have various molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Methyl 3-bromo-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the inhibition of cell growth and induction of apoptosis. Additionally, this compound may interact with proteins involved in cell signaling pathways, thereby modulating cellular responses.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis . This compound can influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular metabolism. Furthermore, this compound may affect the expression of genes involved in cell cycle regulation, thereby impacting cell function and viability.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to specific enzymes, leading to their inhibition or activation . For example, it may inhibit enzymes involved in DNA replication, thereby preventing cancer cell proliferation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in gene expression patterns, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for prolonged exposure in in vitro and in vivo experiments . Its degradation products may also have biological activities that need to be considered. Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, toxic or adverse effects may be observed. These effects can include hepatotoxicity, nephrotoxicity, and gastrointestinal disturbances. It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing the potential for toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body . The compound may undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted via urine or feces. Additionally, this compound may affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, this compound may be transported into cells via organic anion transporters or effluxed out of cells by multidrug resistance proteins. The compound’s distribution within tissues can also be influenced by its binding affinity to plasma proteins.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may accumulate in the mitochondria, influencing cellular energy metabolism and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-1H-indole-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl indole-2-carboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Another method involves the palladium-catalyzed coupling reaction of methyl indole-2-carboxylate with a brominating agent. This method often employs palladium acetate as the catalyst and a phosphine ligand to facilitate the reaction under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Conducted in aqueous or organic solvents with the oxidizing agent.
Reduction Reactions: Performed in anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
Substitution Reactions: Formation of various substituted indole derivatives.
Oxidation Reactions: Formation of oxidized indole products.
Reduction Reactions: Formation of alcohol derivatives.
Scientific Research Applications
Methyl 3-bromo-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Employed in the study of indole-based biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-bromoindole-2-carboxylate
- Methyl 5-bromoindole-2-carboxylate
- Methyl 4-bromoindole-2-carboxylate
Uniqueness
Methyl 3-bromo-1H-indole-2-carboxylate is unique due to the position of the bromine atom on the indole ring, which influences its reactivity and binding properties. This positional difference can lead to variations in biological activity and synthetic utility compared to other brominated indole derivatives.
Properties
IUPAC Name |
methyl 3-bromo-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)9-8(11)6-4-2-3-5-7(6)12-9/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLMMQAVWOFUOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377401 | |
Record name | methyl 3-bromo-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220664-31-3 | |
Record name | methyl 3-bromo-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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